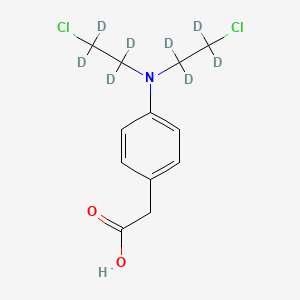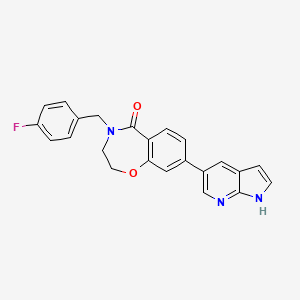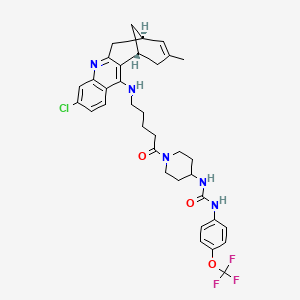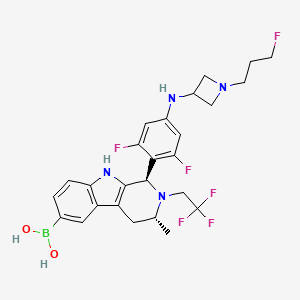
Estrogen receptor antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrogen receptor antagonist 3 is a compound that inhibits the activity of estrogen receptors, particularly estrogen receptor alpha. Estrogen receptors are nuclear receptors that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By blocking these receptors, estrogen receptor antagonists can help to prevent the growth and spread of cancer cells.
Métodos De Preparación
The synthesis of estrogen receptor antagonist 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. This is followed by various functional group modifications to achieve the desired antagonist properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Estrogen receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Estrogen receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors and to develop new synthetic methods for related compounds.
Biology: It is used to investigate the role of estrogen receptors in various biological processes, including cell growth, differentiation, and apoptosis.
Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer and other hormone-related diseases.
Industry: It is used in the production of pharmaceuticals and other products that target estrogen receptors.
Mecanismo De Acción
Estrogen receptor antagonist 3 exerts its effects by binding to estrogen receptors and preventing the hormone estrogen from activating them. This blocks the transcriptional activity of the receptors and inhibits the expression of genes that promote cell growth and survival. The compound also promotes the degradation of estrogen receptors, further reducing their activity. The molecular targets and pathways involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .
Comparación Con Compuestos Similares
Estrogen receptor antagonist 3 is unique in its ability to completely block the activity of estrogen receptors without any agonist effects. This distinguishes it from other compounds such as tamoxifen, which has partial agonist activity and can sometimes promote the growth of cancer cells. Similar compounds include:
Fulvestrant: Another estrogen receptor antagonist that also promotes receptor degradation but has different pharmacokinetic properties.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used to treat advanced breast cancer.
Palazestrant: A complete estrogen receptor antagonist with superior pharmacokinetic properties and efficacy in preclinical models.
Propiedades
Fórmula molecular |
C26H29BF6N4O2 |
|---|---|
Peso molecular |
554.3 g/mol |
Nombre IUPAC |
[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |
InChI |
InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |
Clave InChI |
XSDJPQDCVAANRX-DLUDVSRJSA-N |
SMILES isomérico |
B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
SMILES canónico |
B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


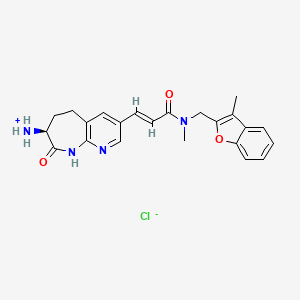
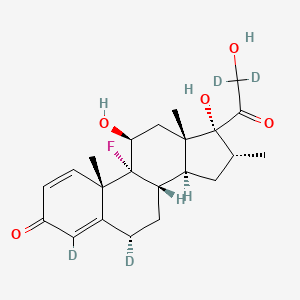




![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)

